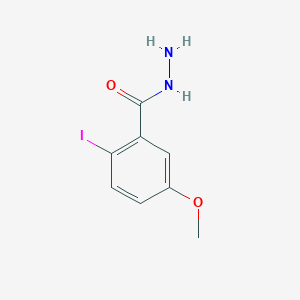

2-Iodo-5-methoxybenzohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9IN2O2 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

2-iodo-5-methoxybenzohydrazide |

InChI |

InChI=1S/C8H9IN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

InChI Key |

NUMKEVUFTZQUKS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)NN |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 2 Iodo 5 Methoxybenzohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodo-5-methoxybenzohydrazide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides definitive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each non-equivalent proton in the molecule. The aromatic region is particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The analysis of chemical shifts (δ), integration values, and spin-spin coupling patterns allows for the assignment of each proton.

The hydrazide functional group gives rise to two signals: a broad singlet for the -NH₂ protons and another singlet for the -CONH- proton, which is typically observed further downfield. The methoxy (B1213986) (-OCH₃) group protons appear as a sharp singlet in the upfield region, typically around 3.7-3.9 ppm. derpharmachemica.comderpharmachemica.com

The aromatic protons on the 1,2,4-trisubstituted ring system are expected to show a characteristic splitting pattern:

H6: This proton is adjacent to the iodine atom and is expected to appear as a doublet, coupling with the meta-positioned H4.

H4: This proton is coupled to both H3 (ortho) and H6 (meta), and should, therefore, appear as a doublet of doublets.

H3: Being adjacent to H4, this proton is expected to be a doublet.

The expected chemical shifts are influenced by the electronic effects of the substituents. The iodine atom is de-shielding, while the methoxy group is shielding.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CONH- | ~10.0 - 11.5 | Singlet |

| Aromatic H (H3, H4, H6) | ~6.8 - 7.8 | m |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a single peak. The chemical shifts are highly dependent on the electronic environment of the carbon atom.

For this compound, the spectrum would show eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon of the hydrazide, and one for the methoxy carbon.

Carbonyl Carbon (C=O): This carbon is significantly de-shielded and appears far downfield, typically in the range of 160-170 ppm. derpharmachemica.com

Aromatic Carbons: The signals for the aromatic carbons appear between approximately 90 and 160 ppm. The carbon directly attached to the iodine (C2) is expected at a lower field (around 90-95 ppm) due to the heavy atom effect. The carbon attached to the methoxy group (C5) will be shifted downfield (around 155-160 ppm). The remaining aromatic carbons (C1, C3, C4, C6) will have shifts determined by the combined electronic effects of the substituents.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded and appears upfield, typically around 55-60 ppm. derpharmachemica.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C5 (-OCH₃) | ~158 |

| C1 | ~140 |

| C6 | ~130 |

| C3 | ~120 |

| C4 | ~118 |

| C2 (-I) | ~92 |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons, confirming the H3-H4 coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of each aromatic carbon that bears a proton (C3, C4, C6) and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). It is instrumental in connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the methoxy protons (-OCH₃) to the C5 carbon.

Correlations from the -CONH- proton to the carbonyl carbon and the C1 aromatic carbon.

Correlations from the aromatic protons to their neighboring carbons, which would confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydrazide and other structural moieties.

N-H Stretching: The hydrazide group shows two distinct N-H stretching vibrations. The -CONH- group typically displays a single band around 3200-3300 cm⁻¹, while the -NH₂ group often shows two bands (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region. derpharmachemica.com

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch is a prominent feature of hydrazides and is expected in the range of 1630-1680 cm⁻¹. derpharmachemica.comresearchgate.net

N-H Bending (Amide II band): This band, resulting from the N-H bending vibration coupled with C-N stretching, appears around 1520-1550 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic absorption band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

C-I Stretching: The vibration of the carbon-iodine bond is expected to appear in the fingerprint region of the spectrum, typically between 500-600 cm⁻¹. docbrown.infodocbrown.info

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching within the ring gives rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -NH₂ / -NH- | N-H Stretch | 3200 - 3400 | Medium |

| C=O | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| -NH- | N-H Bend (Amide II) | 1520 - 1550 | Medium |

| Ar-O-CH₃ | C-O Stretch | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the calculation of the molecular formula. The molecular formula for this compound is C₈H₉IN₂O₂, corresponding to a monoisotopic mass of approximately 291.97 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass.

Electron ionization (EI) mass spectrometry also causes the molecule to fragment in a reproducible manner, providing valuable structural information. libretexts.org The fragmentation pattern is a fingerprint of the molecule. For this compound, key fragmentation pathways would likely include:

Loss of the hydrazino group: Cleavage of the N-N bond could lead to the loss of ·NH₂ (16 Da).

Cleavage of the C(O)-NH bond: This is a common fragmentation for amides and would result in the formation of the 2-iodo-5-methoxybenzoyl cation. This would be a very stable and likely prominent fragment. chemguide.co.uk

Loss of the entire hydrazide side chain: This would lead to a fragment corresponding to the 2-iodo-5-methoxyphenyl cation.

Loss of the iodine atom: This would result in a fragment at (M - 127)⁺.

Loss of a methoxy radical: Cleavage of the O-CH₃ bond would produce a fragment at (M - 31)⁺.

Table 4: Predicted Key Mass Fragments for this compound

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 292 | [C₈H₉IN₂O₂]⁺ (Molecular Ion, M⁺) |

| 261 | [C₈H₈INO]⁺ (Loss of ·NHNH₂) |

| 248 | [C₇H₆IO]⁺ (Loss of ·CONHNH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the substituted benzene ring. Benzene itself exhibits absorption bands around 204 nm and 256 nm, corresponding to π → π* electronic transitions. The presence of substituents (auxochromes) like the iodo, methoxy, and benzohydrazide (B10538) groups alters the energy of these transitions, typically causing a bathochromic shift (a shift to longer wavelengths). shimadzu.com

The methoxy group (-OCH₃) and the nitrogen atoms of the hydrazide have lone pairs of electrons that can participate in n → π* transitions and also extend the conjugation of the π system, shifting the λ_max to longer wavelengths. The iodine atom also acts as an auxochrome. It is expected that this compound will show strong absorption bands in the UVA region (200-400 nm). The exact λ_max values would be determined experimentally and are sensitive to the solvent used. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The analysis of single crystal X-ray diffraction data for various benzohydrazide derivatives consistently reveals several key structural features. For instance, studies on compounds like 3-methoxybenzohydrazide and 4-methoxybenzohydrazide show that the benzohydrazide moiety is often nearly planar. nih.govnih.gov This planarity is a result of the delocalization of electrons across the amide and phenyl groups.

Based on these related structures, it is anticipated that this compound would crystallize in a common space group, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. The unit cell parameters would be influenced by the size and packing of the molecules. For comparison, the crystal data for several related benzohydrazide derivatives are presented in the interactive table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3-Methoxybenzohydrazide nih.gov | C₈H₁₀N₂O₂ | Monoclinic | P2₁/c | 13.1288 | 7.5417 | 17.0734 | 92.857 |

| 4-Methoxybenzohydrazide nih.gov | C₈H₁₀N₂O₂ | Orthorhombic | P2₁2₁2₁ | 3.9887 | 6.1487 | 32.8919 | 90 |

| 2,4-Dichlorobenzohydrazide iucr.org | C₇H₆Cl₂N₂O | Monoclinic | P2₁/c | 15.1188 | 3.8801 | 13.6029 | 91.106 |

| 2,6-Dichlorobenzohydrazide iucr.org | C₇H₆Cl₂N₂O | Monoclinic | P2₁/n | 7.5511 | 14.4834 | 8.3097 | 110.485 |

The presence of the bulky iodine atom at the 2-position and the methoxy group at the 5-position on the benzene ring of this compound would likely lead to specific steric interactions that influence the torsion angles between the phenyl ring and the hydrazide group. In many benzohydrazide structures, the dihedral angle between the plane of the benzene ring and the hydrazide moiety is relatively small, indicating a high degree of conjugation. nih.gov However, ortho-substitution can sometimes lead to a greater twist to alleviate steric strain.

The conformation of benzohydrazide derivatives in the solid state is largely dictated by the formation of intermolecular hydrogen bonds. The hydrazide group contains both hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O), which facilitates the formation of extensive hydrogen-bonding networks.

In the crystal structures of related compounds, molecules are often linked into chains, sheets, or three-dimensional networks by N-H···O and N-H···N hydrogen bonds. nih.govnih.goviucr.org For example, in 4-methoxybenzohydrazide, molecules are linked by N-H···O and N-H···N intermolecular hydrogen bonds. nih.gov Similarly, in 3-methoxybenzohydrazide, the crystal structure is stabilized by a network of nine intermolecular N-H···N, N-H···O, and C-H···O hydrogen bonds. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to a stable, well-ordered crystal lattice.

The presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the iodine atom acts as an electrophilic region and can interact with a nucleophilic atom (like the oxygen of a carbonyl or methoxy group, or the nitrogen of a hydrazide group) of a neighboring molecule. While not as strong as hydrogen bonds, halogen bonds can play a significant role in directing the crystal packing.

Computational and Theoretical Investigations of 2 Iodo 5 Methoxybenzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict various molecular properties, including geometry, electronic distribution, and vibrational frequencies, with a favorable balance between accuracy and computational cost. researchgate.net For 2-Iodo-5-methoxybenzohydrazide, DFT calculations can elucidate its fundamental chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. arxiv.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly used for this purpose. nih.govnih.gov The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. nih.gov Small discrepancies between calculated gas-phase values and experimental solid-state data can arise due to intermolecular interactions in the crystal lattice. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following values are illustrative examples of data obtained from DFT calculations and are not experimentally verified for this specific molecule.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C=O | ~1.25 Å |

| Bond Length | N-N | ~1.40 Å |

| Bond Angle | C-C-I | ~119.5° |

| Bond Angle | O=C-N | ~122.0° |

| Dihedral Angle | C-O-C-C | ~178.0° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govschrodinger.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. nih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. nih.gov This analysis helps predict how this compound might participate in chemical reactions and charge-transfer processes. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative examples of data obtained from DFT calculations and are not experimentally verified for this specific molecule.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap (ΔE) | 5.00 |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of particular functional groups within the molecule, such as C=O stretching, N-H bending, or C-I stretching. nih.gov These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming the identity and structure of the synthesized compound. A comparison between the calculated and experimental spectra often shows good agreement, validating the computational model. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Note: The following values are illustrative examples of data obtained from DFT calculations and are not experimentally verified for this specific molecule.)

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3350 | N-H Stretch |

| 3010 | Aromatic C-H Stretch |

| 1680 | C=O Stretch |

| 1590 | N-H Bend |

| 1250 | C-O Stretch (Methoxy) |

| 650 | C-I Stretch |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the molecular basis of its activity.

A primary output of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and the protein target. nih.gov This is typically expressed as a scoring function or binding energy, often in units of kcal/mol. nih.gov A more negative binding energy suggests a more favorable and stable interaction. researchgate.net By docking this compound against various known protein targets, it is possible to rank its potential efficacy and selectivity, thereby prioritizing it for further experimental testing. arxiv.orgcore.ac.uk

Table 4: Illustrative Molecular Docking Scores for this compound with Various Protein Targets (Note: The following data are hypothetical and serve to illustrate the output of a molecular docking study.)

| Protein Target (PDB ID) | Potential Function | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Indoleamine 2,3-dioxygenase (2D0T) | Immunosuppression | -8.5 |

| Epidermal Growth Factor Receptor (1M17) | Anticancer Target | -7.9 |

| Superoxide Dismutase (3DC5) | Antioxidant Enzyme | -7.2 |

Beyond simply predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-receptor complex. nih.gov This model allows for the visualization and analysis of the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (involving the iodine atom). nih.govresearchgate.net Understanding how this compound fits into the binding pocket of a target protein and which amino acid residues it interacts with is crucial for elucidating its mechanism of action and for designing more potent and selective derivatives in the future. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new or untested compounds, thereby streamlining the drug discovery process. ijcrt.org

The development of predictive QSAR models for systems related to this compound involves a systematic approach. Initially, a dataset of structurally similar benzohydrazide (B10538) derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial effects) is compiled. researchgate.net For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors numerically represent various aspects of the molecule's structure and properties.

Commonly used modeling techniques for developing the QSAR equation include linear methods like Multiple Linear Regression (MLR) and Principal Component Regression (PCR), as well as non-linear methods like the k-Nearest Neighbor (k-NN) approach. frontiersin.orgijcrt.org The goal is to create a model that is not only statistically robust but also possesses high predictive power for new compounds. The reliability and predictive ability of a developed QSAR model are rigorously assessed through internal and external validation techniques. researchgate.net

For instance, a hypothetical QSAR model for a series of benzohydrazide derivatives might take the form of the following equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the measure of biological activity, and the descriptors are physicochemical properties of the molecules. The statistical quality of such a model is evaluated using parameters like the coefficient of determination (R²), adjusted R², and the cross-validation coefficient (q²). researchgate.net A statistically significant model would typically have an R² value greater than 0.6. nih.gov

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical types. frontiersin.org For benzohydrazide derivatives, studies have shown that a combination of these descriptors is often crucial for activity.

Analysis of QSAR models for related compounds suggests that the following descriptors could be particularly influential for the activity of this compound:

Electronic Properties: The distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO) are critical. The presence of the electron-withdrawing iodine atom and the electron-donating methoxy (B1213986) group on the benzene (B151609) ring would significantly impact these properties. For example, studies on similar structures have indicated that electron-donating groups at certain positions can increase biological activity. nih.gov

Steric/Topological Properties: Descriptors related to molecular size, shape, and connectivity, such as molecular weight, molar refractivity, and various topological indices (e.g., Balaban index, Wiener index), are important for understanding how the molecule fits into a biological target's binding site. The bulky iodine atom at position 2 would be a key steric feature.

The table below provides an example of descriptors that would be calculated and analyzed in a QSAR study of benzohydrazide derivatives.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects polar interactions with the target receptor. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |

| Steric | Molar Refractivity | Describes the volume occupied by the molecule. |

| Molecular Weight | Relates to the overall size of the molecule. | |

| Topological | Wiener Index | Encodes information about molecular branching. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as solvent molecules. frontiersin.org

The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape and flexibility. Conformational dynamics studies using MD simulations can explore the accessible shapes (conformations) of the molecule and the energy barriers between them. nih.gov

MD simulations can track the fluctuations of key dihedral angles over the simulation time, revealing the preferred conformations and the transitions between them. This information is crucial for understanding how the molecule might orient itself to fit into the binding pocket of a biological target. For example, a simulation could reveal whether the substituted phenyl ring and the hydrazide group are typically planar or adopt a more twisted arrangement.

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water, ethanol (B145695), or DMSO). These simulations can provide insights into how the solvent affects the molecule's conformation and dynamics.

For a molecule with both polar (the methoxy and hydrazide groups) and nonpolar (the benzene ring) regions, the type of solvent is critical.

In a polar solvent like water, simulations would likely show the formation of hydrogen bonds between the solvent and the -NH and C=O groups of the hydrazide moiety. These interactions can stabilize certain conformations and influence the molecule's solubility and dynamic behavior.

In a nonpolar solvent, the molecule might adopt a more compact conformation to minimize the exposure of its polar groups to the unfavorable environment.

Structure Activity Relationship Sar Studies of 2 Iodo 5 Methoxybenzohydrazide Derivatives in Biological Research Contexts

Impact of Halogen Substitution (Iodo Group) on Derivative Activity

The presence and nature of a halogen atom on the phenyl ring of benzohydrazide (B10538) derivatives can significantly modulate their biological activity. The iodine atom at the 2-position of the 2-Iodo-5-methoxybenzohydrazide scaffold is expected to influence the molecule's properties through steric and electronic effects, as well as its potential to form halogen bonds.

Halogenation, in general, can impact the binding energetics of a molecule with its biological target. nih.gov Studies on related compounds have shown that iodo-substituted derivatives can exhibit enhanced activity. For instance, in a series of zinc compounds designed for catalytic applications, the iodo-substituted versions proved to be more active than their unsubstituted counterparts. acs.org This suggests that the large, polarizable iodine atom can contribute favorably to molecular interactions.

However, the effect of halogen substitution is highly context-dependent. In one study of benzoylhydrazones, replacing a methoxy (B1213986) group with a bromine atom led to a decrease in antioxidant activity. nih.gov Another derivative featuring both iodine and hydroxyl groups exhibited only weak activity, indicating that the interplay between different functional groups is a critical determinant of the final biological outcome. nih.gov Research on the synthesis of 1,3,4-oxadiazoles from hydrazides has also highlighted the differential effects of various halogens (Cl, Br, I) on the reaction pathways and final products. researchgate.net The specific placement of the iodo group at the ortho-position to the hydrazide linkage in this compound likely imposes distinct conformational constraints that can affect receptor binding.

Table 1: Observed Effects of Halogen Substitution in Related Compound Series

| Compound Class | Halogen Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzoylhydrazones | Replacement of -OCH3 with -Br | Decreased antioxidant activity | nih.gov |

| Benzoylhydrazones | Presence of both Iodine and Hydroxyl groups | Weak antioxidant activity | nih.gov |

| Zinc-Arylhydrazonate Complexes | Iodo-substitution vs. unsubstituted | Increased catalytic activity | acs.org |

| Human Aldose Reductase Inhibitors | Br or I substitution | Studied for effects on binding energetics | nih.gov |

Role of Methoxy Group on Benzohydrazide Moiety in Biological Effects

The methoxy group (-OCH₃) is a common substituent in drug molecules and natural products, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the context of this compound, the methoxy group at the 5-position is an electron-releasing group that can modulate the electronic character of the aromatic ring.

Studies on other benzohydrazide derivatives have shown that the presence of an electron-releasing methoxy group can be beneficial for biological activity. For example, molecular docking studies of certain benzohydrazide derivatives against Mycobacterium tuberculosis InhA protein revealed that compounds containing a methoxy group exhibited favorable electrostatic and van der Waals interactions. derpharmachemica.com The methoxy group's ability to act as a hydrogen bond acceptor can also be crucial for anchoring a molecule within a receptor's active site. nih.gov

Furthermore, the metabolic stability of the methoxy group is a significant advantage in drug design. It is less prone to the metabolic oxidation that hydroxyl groups undergo, potentially leading to a longer duration of action. The positive impact of methoxy groups has been noted in synthetic procedures as well, where methoxy-substituted benzohydrazides were well-tolerated and produced high yields of the desired products in certain reactions. mdpi.com The specific placement at the meta-position relative to the hydrazide linker ensures its electronic influence affects the entire aromatic system, which can in turn alter the reactivity and binding affinity of the entire molecule.

Influence of Substituents on Hydrazone Linkage on Biological Potency

The most common modification of this compound involves the condensation of its terminal -NH₂ group with various aldehydes and ketones to form hydrazones. nih.gov This creates a new N-benzylidenebenzohydrazide scaffold where the substituent (R) from the aldehyde or ketone is attached to the azomethine carbon (-N=CH-R). This position is a critical determinant of biological potency, as the substituent can directly interact with the target protein.

SAR studies on numerous hydrazone series have demonstrated that the nature of this substituent has a profound impact on activity. Both electronic and steric factors play a role. For instance, in a series of isonicotinic hydrazide-hydrazone derivatives evaluated for their binding affinity to the InhA enzyme, a clear trend was observed based on the para-substituent on the benzene (B151609) ring. dergipark.org.tr The order of binding affinity was found to be: -N(CH₃)₂ > -NO₂ > -OCH₃ > -Cl > -CH₃ > -OH > -H. dergipark.org.tr This indicates that both strong electron-donating and electron-withdrawing groups can enhance binding more than hydrogen or smaller groups.

In another study focusing on antioxidant activity, a hydrazone condensed with 4-chlorobenzaldehyde (B46862) displayed the highest radical scavenging properties in an ABTS assay, outperforming other substituted analogues. pensoft.net These findings underscore that systematic variation of the substituent on the hydrazone linkage is a powerful strategy for tuning the biological activity of derivatives based on the this compound core.

Table 2: Impact of Hydrazone Substituents on Biological Activity in Related Hydrazide Series

| Biological Target/Assay | Substituent on Benzene Ring of Hydrazone | Relative Activity/Binding Affinity | Reference |

|---|---|---|---|

| InhA Enzyme Binding | -N(CH3)2 (para) | Highest | dergipark.org.tr |

| -NO2 (para) | High | dergipark.org.tr | |

| -OCH3 (para) | Moderate-High | dergipark.org.tr | |

| -Cl (para) | Moderate | dergipark.org.tr | |

| -CH3 (para) | Moderate-Low | dergipark.org.tr | |

| -OH (para) | Low | dergipark.org.tr | |

| -H (unsubstituted) | Lowest | dergipark.org.tr | |

| ABTS Radical Scavenging | 4-chlorobenzaldehyde moiety | Most Active | pensoft.net |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a vital role in the interaction between small molecules and their biological targets. For derivatives of this compound, the key stereochemical feature is the azomethine or hydrazone linkage (C=N). This double bond can exist as two geometric isomers, E (trans) and Z (cis), depending on the orientation of the substituents around it.

Exploration of Biological Activities of 2 Iodo 5 Methoxybenzohydrazide Derivatives in Chemical Biology

Research on Antimicrobial Activity

The antimicrobial potential of benzohydrazide (B10538) derivatives has been a subject of significant scientific inquiry. Researchers have investigated their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Research

Hydrazone derivatives, which are structurally related to 2-Iodo-5-methoxybenzohydrazide, have demonstrated notable antibacterial properties. Studies have shown that the presence of certain substituents on the phenyl ring can influence the antibacterial efficacy. For instance, the introduction of electron-withdrawing groups, such as halogens like iodine, at specific positions can enhance the antimicrobial and anticancer activities by increasing the compound's lipophilicity and ability to penetrate bacterial membranes.

In one study, N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide exhibited antimicrobial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm and against Escherichia coli with an MIC of 500 ppm. researchgate.net Another related hydrazone derivative, N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide, showed activity against Escherichia coli (MIC=31.3 ppm) and Bacillus subtilis (MIC=500 ppm). researchgate.net The antimicrobial activities of a series of pyrazoline and hydrazone derivatives were found to have MIC values ranging from 32 to 512 μg/mL. turkjps.org

The substitution patterns on the aromatic rings of these derivatives play a crucial role in their antibacterial action. For example, replacing a 2-hydroxy-5-bromo phenyl group with a 2-hydroxy-5-chloro phenyl group was found to increase antibacterial activity against E. coli, S. aureus, and E. faecalis. turkjps.org Furthermore, the presence of a methoxy (B1213986) substituent has been shown to enhance antibacterial activity against S. aureus and E. faecalis. turkjps.org

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 31.3 |

| N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 500 |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | 31.3 |

| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 500 |

| Pyrazoline and Hydrazone Derivatives | Various Bacteria | 32-512 |

Antifungal Research

The investigation into the antifungal properties of this compound derivatives is an emerging area of research. Studies on related heterocyclic compounds have provided insights into their potential antifungal mechanisms. For instance, some pyrazoline derivatives have been evaluated for their in vitro antifungal activities, showing moderate efficacy. turkjps.org

Research on other benzoxazepine derivatives has indicated that these compounds possess antifungal properties and may act by inhibiting biofilm formation. researchgate.net The substitution pattern on the aromatic ring also appears to be a key determinant of antifungal activity. For example, the replacement of a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-bromo phenyl group enhanced the antifungal activity against C. albicans. turkjps.org

| Compound Class | Fungal Strain | Activity Noted |

|---|---|---|

| Pyrazoline Derivatives | Candida albicans | Moderate |

| Benzoxazepine Derivatives | Not Specified | Inhibition of biofilm formation |

Antitubercular Research

Derivatives of benzohydrazide have been investigated for their potential against Mycobacterium tuberculosis. The core hydrazide structure is a key pharmacophore in some antitubercular drugs. Research on indolizine (B1195054) derivatives has shown promising activity against both susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov For example, one derivative with a fluorine substitution demonstrated a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against the H37Rv strain. nih.gov Several other compounds in the same series showed MIC values of 8 µg/mL and 32 µg/mL against the same strain. nih.gov

Benzimidazole derivatives have also been explored for their antitubercular effects. mdpi.com Certain 2,5,6-trisubstituted benzimidazoles are known to target the FtsZ protein, which is essential for bacterial cell division. mdpi.com One study found that two indol-3-yl-benzo[d]imidazole derivatives exhibited high activity against M. smegmatis, a model organism for tuberculosis research, with MIC values of 7.8 and 3.9 µg/mL, respectively. mdpi.com

| Compound Class | Mycobacterium Strain | MIC (μg/mL) |

|---|---|---|

| Indolizine Derivative (with fluorine) | M. tuberculosis H37Rv | 4 |

| Other Indolizine Derivatives | M. tuberculosis H37Rv | 8 |

| Other Indolizine Derivatives | M. tuberculosis H37Rv | 32 |

| Indol-3-yl-benzo[d]imidazole Derivative 1 | M. smegmatis | 7.8 |

| Indol-3-yl-benzo[d]imidazole Derivative 2 | M. smegmatis | 3.9 |

Research on Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing methoxy functional groups has been documented. For instance, 2-methoxy-4-vinylphenol, a natural compound, has been shown to reduce the production of nitric oxide (NO) and inducible nitric oxidase synthase (iNOS), which are key mediators of inflammation. nih.gov This effect is thought to be mediated through the heme oxygenase-1 (HO-1) pathway. nih.gov

Furthermore, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) conjugated with 3,4,5-trimethoxybenzyl alcohol have demonstrated enhanced anti-inflammatory activity compared to the parent drugs. mdpi.com For example, certain ibuprofen (B1674241) and ketoprofen (B1673614) derivatives showed a significant reduction in rat paw edema, a common model for inflammation. mdpi.com These derivatives also exhibited greater inhibition of the COX-2 enzyme, which is a key target in anti-inflammatory therapy. mdpi.com The presence of the trimethoxybenzyl moiety appears to contribute to this enhanced activity. mdpi.com

Research on Anticancer and Cytotoxic Activities

Hydrazone derivatives have emerged as a promising class of compounds in anticancer research due to their wide range of pharmaceutical activities. mdpi.com Studies on N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their cytotoxic effects against various cancer cell lines, including A-549 (lung cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer). mdpi.comnih.gov

In one study, a hydrazone derivative showed an IC50 value of 13.39 μM against the A-549 cell line, while an oxadiazole derivative had an IC50 of 22.73 μM against the MDA-MB-231 cell line. nih.gov Another hydrazone derivative exhibited the lowest IC50 value of 9.38 μM against the PC-3 cell line. nih.gov Research on p-methoxycinnamoyl hydrazides also indicated potential anticancer activity, with one derivative, 2-hydroxybenzohydrazide, showing a low IC50 value against the T47D human breast cancer cell line. researchgate.net

Chalcone derivatives, which share some structural similarities, have also been evaluated for their cytotoxicity. nih.gov It was found that chalcones with electron-withdrawing substituents on one of the aromatic rings exhibited potent cytotoxicity against a variety of tumor cell lines. nih.gov

| Compound/Derivative Class | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Hydrazone 1e | A-549 (Lung) | 13.39 |

| Oxadiazole 2l | MDA-MB-231 (Breast) | 22.73 |

| Hydrazone 1d | PC-3 (Prostate) | 9.38 |

| 2-hydroxybenzohydrazide | T47D (Breast) | 200 |

Research on Antioxidant Properties

The antioxidant potential of phenolic compounds, including those with methoxy and hydroxyl groups, is well-established. These functional groups can donate hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.

Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) derivatives have shown that the presence and position of hydroxyl groups significantly impact their antioxidant activity. nih.gov The enol structure within the DDMP moiety was identified as a key factor for its radical scavenging ability. nih.gov Similarly, research on novel lipophilic gallic acid derivatives demonstrated that modifications to the core structure could enhance antioxidant activity by stabilizing the resulting phenoxy radical. researchgate.net

The antioxidant properties of benzoxazepine derivatives have also been investigated using ABTS and DPPH radical scavenging assays, indicating their potential as antioxidants. researchgate.net The presence of a methoxy group is often associated with antioxidant effects in various natural and synthetic compounds.

Research on Enzyme Inhibition Potential

Derivatives of benzohydrazide, the core structure of this compound, are recognized for their wide range of biological activities, including their potential to inhibit various enzymes. This has led to investigations into their efficacy against several enzymatic targets.

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research into methoxy-substituted benzohydrazide derivatives has been conducted to evaluate their potential as α-glucosidase inhibitors. However, studies have suggested that the inclusion of a methoxy (-OCH3) substituent on the benzylidene moiety of benzohydrazide derivatives may be ineffective for enhancing this specific biological activity. Further research is required to determine the precise impact of iodo- and methoxy- substitutions on the this compound core in relation to α-glucosidase inhibition.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with bacteria like Helicobacter pylori. The benzohydrazide scaffold has been extensively studied for its urease inhibitory potential. A wide array of synthetic benzohydrazide derivatives has demonstrated significant inhibitory activity, often surpassing that of the standard inhibitor, thiourea (B124793).

In one study, a series of 43 benzohydrazide derivatives were synthesized and evaluated. The majority of these compounds showed potent inhibitory activities, with IC50 values ranging from 0.87 ± 0.31 µM to 19.0 ± 0.25 µM, which is considerably stronger than the standard, thiourea (IC50 = 21.25 ± 0.15 µM). The most active compound in this series featured two chloro groups on one phenyl ring and a methoxy group on the other, highlighting the importance of substituent patterns for activity. Kinetic studies revealed that these compounds could inhibit the enzyme through both competitive and non-competitive mechanisms.

Table 1: Urease Inhibition by Selected Benzohydrazide Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| Derivative Example 1 | 3,5-dichloro (ring A), 4-methoxy (ring B) | 0.87 ± 0.31 |

| Derivative Example 2 | General range of active compounds | 0.87 - 19.0 |

| Thiourea (Standard) | Standard urease inhibitor | 21.25 ± 0.15 |

This table presents illustrative data on the urease inhibitory activity of benzohydrazide derivatives from research studies.

The versatile structure of benzohydrazide derivatives has prompted investigations into their effects on other enzyme systems. For instance, certain derivatives containing dihydropyrazole and naphthalene (B1677914) moieties have been synthesized and evaluated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, an important target in cancer therapy. nih.gov These studies indicate that the benzohydrazide scaffold can be modified to target a variety of enzymes, suggesting that this compound derivatives could also be explored for activity against other clinically relevant enzymes. nih.gov

Research on Other Pharmacological Classifications

Beyond enzyme inhibition, the benzohydrazide framework has been explored for other therapeutic applications, including the treatment of infectious diseases and metabolic complications.

Malaria remains a significant global health issue, and there is a continuous search for new therapeutic agents. Benzohydrazide and its related chemical structures have been identified as having potential antimalarial properties. derpharmachemica.com For example, a series of benzimidazole-5-carbohydrazide derivatives were synthesized and showed promising results in both in vitro and in vivo murine models. johnshopkins.edu The most active compounds from this research were suggested to exert their antimalarial effect by inhibiting the formation of β-hematin, a crucial process for the survival of the malaria parasite. johnshopkins.eduresearchgate.net This indicates that the core hydrazide structure is a viable pharmacophore for the development of new antimalarial drugs.

Protein glycation is a non-enzymatic process that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in the complications of diabetes mellitus. nih.gov Compounds that can inhibit this process are valuable therapeutic candidates. A series of 4-methoxybenzoylhydrazones, which are structurally very similar to this compound, were synthesized and showed significant antiglycation activity. mdpi.com

Many of these compounds exhibited more potent activity than the standard antiglycation agent, rutin (B1680289). mdpi.com The IC50 values for the tested compounds ranged from 216.52 to 748.71 µM, with several derivatives showing superior or comparable activity to rutin (IC50 = 294.46 ± 1.50 µM). mdpi.com Structure-activity relationship studies indicated that the position and number of hydroxyl groups on the phenyl ring played a critical role in the observed antiglycation potential. mdpi.com

Table 2: Antiglycation Activity of Selected 4-Methoxybenzoylhydrazone Derivatives

| Compound | Substituent Pattern | IC50 (µM) |

|---|---|---|

| Compound 1 | 4-hydroxy | 216.52 ± 4.2 |

| Compound 6 | 2,4-dihydroxy | 227.75 ± 0.53 |

| Compound 7 | 3,5-dihydroxy | 242.53 ± 6.1 |

| Compound 3 | 3,4-dihydroxy | 289.58 ± 2.64 |

| Compound 11 | 3-ethoxy-4-hydroxy | 287.79 ± 1.59 |

| Rutin (Standard) | Standard antiglycation agent | 294.46 ± 1.50 |

This table is based on data from a study on the antiglycation activity of 4-methoxybenzoylhydrazones and demonstrates the potential of this chemical class. mdpi.com

Future Directions and Emerging Research Avenues for 2 Iodo 5 Methoxybenzohydrazide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of benzohydrazides is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues. Future research concerning 2-iodo-5-methoxybenzohydrazide will likely focus on innovative synthetic pathways that offer higher yields, greater purity, and more environmentally friendly conditions.

Current methods often involve the reaction of a corresponding ester, such as methyl 2-iodo-5-methoxybenzoate, with hydrazine (B178648) hydrate (B1144303). nih.gov Another approach involves multi-step syntheses starting from more common precursors like vanillin, which includes an iodination step. amazonaws.comijcrcps.com More recent developments in synthetic chemistry suggest several promising avenues:

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields and safety, particularly when handling energetic reagents like hydrazine.

Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and increase yields for the synthesis of benzohydrazide (B10538) derivatives.

Catalytic Approaches: The development of novel catalysts could enable the direct and selective functionalization of the benzohydrazide core, bypassing multi-step protection and deprotection sequences. For instance, palladium-catalyzed cross-coupling reactions at the iodo position could be integrated into a one-pot synthesis of complex derivatives.

Solvent-Free Reactions: Grinding techniques, where solid reactants are mixed in a mortar and pestle, represent a green chemistry approach that can lead to high yields of hydrazone derivatives under solvent-free conditions. amazonaws.com

| Methodology | Potential Advantages for this compound Synthesis | Key Considerations |

|---|---|---|

| Conventional Reflux | Well-established, simple equipment | Long reaction times, potential for side products |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Requires specialized equipment, potential for pressure buildup |

| Flow Chemistry | Enhanced safety, scalability, precise control | High initial equipment cost, potential for clogging |

| Solvent-Free Grinding | Environmentally friendly, high efficiency | Limited to solid-state reactions, scalability may be a challenge |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating structure-activity relationships. While standard techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are routinely used, future research will benefit from the application of more advanced methods. derpharmachemica.comderpharmachemica.com

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.govresearchgate.netnih.gov Such data is invaluable for computational modeling and understanding receptor-ligand interactions.

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can provide more detailed structural information, especially for more complex derivatives, by revealing through-bond and through-space correlations between different nuclei.

Solid-State NMR (ssNMR): For derivatives that are difficult to crystallize, ssNMR can provide crucial information about the structure and dynamics in the solid state.

These advanced techniques will provide a deeper understanding of the molecular conformation and electronic properties, which are critical for designing next-generation compounds based on the this compound scaffold.

Integration of Machine Learning in Computational Studies for Derivative Design

The integration of computational methods, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize the design of new chemical entities. For this compound, these approaches can accelerate the discovery of derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that predicts the biological activity of chemical compounds based on their molecular structure. ijcrt.org The evolution of QSAR through AI and deep learning is leading to more precise and dynamic predictive models. ijcrt.org

Future research will likely involve:

Development of 3D-QSAR Models: These models, which consider the three-dimensional properties of molecules, can offer more accurate predictions of biological activity. researchgate.net

Machine Learning Algorithms: ML algorithms can be trained on existing data for benzohydrazide derivatives to identify complex patterns and predict the activity of novel, untested compounds. This can help prioritize which derivatives to synthesize, saving time and resources. ijcrt.orgresearchgate.net

Molecular Docking and Dynamics Simulations: These computational tools are used to predict how a molecule binds to a biological target, such as a protein or enzyme. derpharmachemica.comnih.gov By simulating the interaction of various this compound derivatives with different biological targets, researchers can design molecules with higher binding affinity and selectivity.

| Computational Method | Application in this compound Research | Expected Outcome |

|---|---|---|

| 2D/3D-QSAR | Predicting biological activity based on molecular descriptors. ijcrt.orgresearchgate.net | Identification of key structural features for desired activity. |

| Machine Learning | Analyzing large datasets to predict properties of new derivatives. ijcrt.org | Prioritization of synthetic targets with high probability of success. |

| Molecular Docking | Simulating the binding of derivatives to biological targets. nih.gov | Design of derivatives with improved binding affinity and selectivity. |

Exploration of New Biological Targets and Mechanisms of Action

Benzohydrazide derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. derpharmachemica.comnih.govsemanticscholar.org The this compound scaffold is a promising starting point for the discovery of compounds with novel mechanisms of action and new therapeutic applications.

Future research will focus on:

Target Identification: Utilizing techniques like proteomics and chemogenomics to identify the specific cellular targets of active this compound derivatives.

Mechanism of Action Studies: Investigating the downstream cellular effects of these compounds to understand how they exert their biological activity. For example, a related iodo-methoxy substituted compound, 2-iodo-4'-methoxychalcone, has been shown to exert neuroprotective effects by activating the GLP-1 receptor and enhancing antioxidant pathways. nih.gov

Expanding Therapeutic Areas: Screening libraries of this compound derivatives against a wider range of biological targets, including those involved in inflammatory diseases, metabolic disorders, and neurodegenerative conditions. For instance, benzohydrazones have shown potential as antiglycation agents, which could be relevant for treating diabetes-related complications. nih.gov The potential of benzohydrazide derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors for cancer therapy is another active area of research. nih.govnih.gov

Development of Complex Heterocyclic Systems Utilizing this compound as a Building Block

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. msesupplies.com this compound is an excellent building block for the synthesis of more complex heterocyclic systems due to its multiple reactive sites. nih.gov

The hydrazide moiety can be readily cyclized with various reagents to form five- or six-membered heterocycles like oxadiazoles, pyrazoles, or triazoles. nih.govjetir.org The iodo group provides a handle for further elaboration through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of a wide variety of other molecular fragments.

Emerging research will likely explore:

Tandem Reactions: Designing multi-step, one-pot reactions where this compound is first converted into a heterocyclic intermediate, which then undergoes a cross-coupling reaction at the iodo position to rapidly build molecular complexity.

Synthesis of Fused Heterocyclic Systems: Using the benzohydrazide as a starting point to construct polycyclic aromatic systems with novel electronic and biological properties.

Macrocycle Synthesis: Incorporating the this compound unit into larger macrocyclic structures, which are of interest in areas such as host-guest chemistry and the development of enzyme inhibitors. isuct.ru

The versatility of this compound as a synthetic building block ensures its continued importance in the quest for novel materials and therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.